molecular formula AgBr B1197776 Silver bromide CAS No. 7785-23-1

Silver bromide

Cat. No.: B1197776
CAS No.: 7785-23-1
M. Wt: 187.77 g/mol
InChI Key: ADZWSOLPGZMUMY-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Silver bromide (AgBr) is a pale-yellow, water-insoluble salt well known for its unusual sensitivity to light . This property has allowed silver halides, including AgBr, to become the basis of modern photographic materials . The primary target of AgBr is light, specifically photons, which interact with the compound to initiate a photochemical reaction .

Mode of Action

When exposed to light, AgBr undergoes a photochemical reaction . A photon of light strikes a this compound crystal, kicking out the supplementary electron of the large bromide ion . This electron, which has too much energy to be captured by the silver ion, roams around the entire crystal until being trapped by an imperfection, a local defect in the crystal structure, or by an impurity in the form of a foreign atom or molecule .

Biochemical Pathways

The photochemical reaction of AgBr results in the formation of metallic silver and the release of bromine . This reaction darkens the compound and forms a visible image on the photographic film or paper . The degree of light exposure influences the extent of the reaction, allowing the formation of images with varying shades of grey .

Result of Action

The result of AgBr’s action is the formation of a visible image on photographic film or paper . The photochemical reaction darkens the compound, creating an image that corresponds to the pattern of light exposure . This mechanism underlies black and white photography and has been integral to the development of the photographic industry .

Action Environment

The action of AgBr is highly dependent on the presence of light, as light exposure initiates the photochemical reaction . Environmental factors such as the intensity and wavelength of light can influence the compound’s action, efficacy, and stability . Additionally, the compound’s action can be influenced by the presence of impurities or defects in the crystal structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver bromide is typically synthesized through a reaction between silver nitrate and an alkali bromide, such as potassium bromide . The reaction is as follows: [ \text{AgNO}_3 (\text{aq}) + \text{KBr} (\text{aq}) \rightarrow \text{AgBr} (\text{s}) + \text{KNO}_3 (\text{aq}) ]

Industrial Production Methods: In industrial settings, this compound is produced by forming an emulsion of silver halide crystals in gelatin, which is then coated onto a film or other support . The crystals are formed by precipitation in a controlled environment to produce small, uniform crystals .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Silver bromide is part of the silver halide family, which includes silver chloride, silver fluoride, and silver iodide . These compounds share similar properties, such as sensitivity to light, but differ in their specific applications and reactivity:

    Silver Chloride (AgCl): Used in photographic paper and as an antimicrobial agent.

    Silver Fluoride (AgF): Utilized in dental treatments.

    Silver Iodide (AgI): Employed in cloud seeding and antiseptic applications.

This compound’s unique photosensitivity and its role in the photographic industry distinguish it from its counterparts .

Properties

CAS No.

7785-23-1

Molecular Formula

AgBr

Molecular Weight

187.77 g/mol

IUPAC Name

silver;bromide

InChI

InChI=1S/Ag.BrH/h;1H/q+1;/p-1

InChI Key

ADZWSOLPGZMUMY-UHFFFAOYSA-M

SMILES

Br[Ag]

Canonical SMILES

[Br-].[Ag+]

Key on ui other cas no.

7785-23-1

physical_description

Liquid
Yellowish odorless solid;  Darkened by light;  Water solubility = 0.135 mg/L at 25 deg C;  [Merck Index] Light yellow, odorless, crystalline solid;  [Alfa Aesar MSDS]

Pictograms

Environmental Hazard

Synonyms

silver bromide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a solution of 8.6 g of capric acid in 100 ml of butyl acetate was emulsified 20 ml of a 2.5%, by weight, aqueous solution of hydrogen bromide while stirring with a stirrer at 5° C. To this emulsion was added 50 ml of an aqueous silver ammine complex solution containing 8.5 g of silver nitrate (which solution had been previously cooled to 5° C) over a period of 30 seconds to allow the capric acid, the hydrogen bromide and the silver ion to react simultaneously to form silver caprate and silver bromide simultaneously. After being allowed to stand, the mixture separated into a water phase and butyl acetate phase containing silver bromide and silver caprate. The water phase was removed and the butyl acetate phase was dispersed into 120 g of a 15%, by weight, solution of polyvinyl butyral in isopropanol. To the resulting silver salt-polymer dispersion, the following components were added in succession at 40° C at intervals of 5 minutes.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
silver ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
silver caprate
Name
silver bromide

Synthesis routes and methods II

Procedure details

To 12 liters of water were added 840 grams of behenic acid and 95 grams of stearic acid. To the solution kept at 90° C., a solution of 48 grams of sodium hydroxide and 63 grams of sodium carbonate in 1.5 liters of water was added. The solution was stirred for 30 minutes and then cooled to 50° C. whereupon 1.1 liters of a 1% aqueous solution of N-bromosuccinimide was added. With stirring, 2.3 liters of a 17% aqueous solution of silver nitrate was slowly added. While the solution was kept at 35° C., with stirring, 1.5 liters of a 2% aqueous solution of potassium bromide was added over 2 minutes. The solution was stirred for 30 minutes whereupon 2.4 liters of a 1% aqueous solution of N-bromosuccinimide was added. With stirring, 3,300 grams of a 1.2 wt % butyl acetate solution of polyvinyl acetate was added to the aqueous mixture. The mixture was allowed to stand for 10 minutes, separating into two layers. After the aqueous layer was removed, the remaining gel was washed two times with water. There was obtained a gel-like mixture off silver behenate, silver stearate, and silver bromide, which was dispersed in 1,800 grams of a 2.6% isopropyl alcohol solution of polyvinyl butyral (Denka Butyral #3000-K). The dispersion was further dispersed in 500 grams of polyvinyl butyral (Denka Butyral #4000-2) and 300 grams of isopropyl alcohol, obtaining an organic acid silver salt emulsion of needle grains having a mean minor diameter of 0.05 μm, a mean major diameter of 1.2 μm, and a coefficient of variation of 25%.
[Compound]
Name
aqueous solution
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reactant
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aqueous solution
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840 g
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95 g
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reactant
Reaction Step Three
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12 L
Type
solvent
Reaction Step Three
[Compound]
Name
polyvinyl acetate
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Type
reactant
Reaction Step Four
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48 g
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63 g
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1.5 L
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aqueous solution
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aqueous solution
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Reaction Step Seven
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0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
silver behenate
Name
silver stearate
Name
silver bromide

Synthesis routes and methods III

Procedure details

A solution obtained by dissolving 8.6 g of capric acid in 100 ml of butyl acetate was maintained at 5° C, and with good stirring, 50 ml of a 0.4% aqueous solution of hydrobromic acid was added and emulsified. To the resulting emulsion was added 50 ml of an aqueous solution of a silver ammonium complex salt containing 8.5 g of silver nitrate to form silver caprate and silver bromide simultaneously. The silver salts were separated, and washed, and then dispersed in 120 g of a 15% by weight aqueous solution of isopropyl alcohol. To the dispersion were added 20 cc of a 2.5% methanol solution of N-bromoacetamide as an anti-heat fogging agent, 60 cc of a 0.025% methanol solution of tetrachlorotetrabromofluorescein as a sensitizing dye, 300 mg of 2,3-dihydro-5-hydroxy-1,4-phthalazinedione (Compound II-5) and 100 cc of a 35% methyl Cellosolve solution of bisphenol A, and the mixture was stirred using a high speed rotary stirrer. The resulting coating solution was coated on a paper support so that the amount of the silver coated was 1.0 g/m2, and dried to form a heat developable light-sensitive material.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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aqueous solution
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reactant
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aqueous solution
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50 mL
Type
reactant
Reaction Step Three
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8.5 g
Type
reactant
Reaction Step Four
Name
silver caprate
Name
silver bromide

Synthesis routes and methods IV

Procedure details

One liter of an aqueous solution of 20 g of sodium hydroxide was mixed with 2 liters of toluene having dissolved therein 120 g of lauric acid, and the mixture was emulsified using a high speed rotary stirrer. To the emulsion, 500 ml of a 0.4% by weight aqueous solution of hydrobromic acid was added, and the mixture was again emulsified. To the resulting emulsion, 500 ml of an aqueous solution of 85 g of silver nitrate was added to form silver laurate and silver bromide simultaneously. The toluene phase containing the silver nitrate and the silver bromide was separated from the aqueous phase, and dispersed in 2.4 Kg of a 15% by weight isopropanol solution of polyvinyl butyral using a high speed rotary stirrer.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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20 g
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reactant
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2 L
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120 g
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reactant
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0 (± 1) mol
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Name
aqueous solution
Quantity
500 mL
Type
reactant
Reaction Step Four
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85 g
Type
reactant
Reaction Step Four
Name
silver laurate
Name
silver bromide

Synthesis routes and methods V

Procedure details

One liter of an aqueous solution of 20 g of sodium hydroxide was mixed with 2 liters of toluene having dissolved therein 120 g of lauric acid, and the mixture was emulsified using a high speed rotary stirrer. To the emulsion, 500 ml of a 0.4% by weight aqueous solution of hydrobromic acid was added, and the mixture was again emulsified. To the resulting emulsion, 500 ml. of an aqueous solution of 85 g of silver nitrate was added to form silver laurate and silver bromide simultaneously. The toluene phase containing the silver nitrate and the silver bromide was separated from the aqueous phase, and dispersed in 2.4 Kg of a 15% by weight isopropanol solution of polyvinyl butyral using a high speed rotary stirrer. The resulting dispersion will be referred to hereinafter as a silver salt polymer dispersion.
[Compound]
Name
aqueous solution
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reactant
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20 g
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2 L
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120 g
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0 (± 1) mol
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85 g
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silver laurate
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silver bromide
Customer
Q & A

A: Silver bromide is a photosensitive material, meaning it undergoes a chemical change when exposed to light. Light photons interact with the this compound crystal lattice, exciting electrons to higher energy levels []. These electrons can then combine with interstitial silver ions to form silver atoms, creating a "latent image" []. This process is fundamental to traditional photography.

A: The sensitivity of this compound to light is significantly affected by the presence of other substances. For instance, organic dyes can act as spectral sensitizers, extending the wavelength range to which this compound responds [, ]. Certain chemicals can also act as antifoggants, improving the stability and preventing unwanted reduction of this compound in the absence of light [].

ANone: The molecular formula of this compound is AgBr. Its molecular weight is 187.77 g/mol.

A: Electron microscopy studies have shown that evaporated this compound is deposited as oriented crystals []. Researchers have also utilized transmission electron microscopy to determine the size and shape of this compound nanoparticles, including those with tabular morphology [, , ].

A: The morphology of this compound crystals plays a significant role in its properties. For example, tabular this compound crystals, characterized by their flat, plate-like shape, exhibit different growth mechanisms and properties compared to cubic this compound crystals [, , ]. Controlling the morphology during synthesis is crucial for tailoring this compound for specific applications.

A: The presence of organic solvents like DMSO can significantly influence the growth of this compound crystals. Research has shown that DMSO can facilitate the formation of tabular this compound crystals with a high aspect ratio, which are desirable for certain photographic applications due to their unique properties [, ].

A: Yes, this compound can exhibit catalytic activity. For example, a study demonstrated that a polymerized methyl imidazole this compound complex effectively catalyzes the oxidation of 2-methylnaphthalene using hydrogen peroxide as the oxidant [].

ANone: Factors such as the size and morphology of the this compound particles, the presence of dopants or surface modifiers, and the reaction conditions can all influence the catalytic activity of this compound-based catalysts.

A: Density functional theory (DFT) calculations have been employed to investigate the electronic states and optical properties of this compound surfaces []. These calculations provide valuable insights into the interaction of this compound with light and other molecules, enabling researchers to predict and explain experimental observations.

ANone: Yes, computational methods like DFT can be invaluable for designing more efficient this compound-based photocatalysts. By simulating the effects of different dopants, surface modifications, and morphologies on the electronic structure and optical properties of this compound, researchers can identify promising candidates for experimental synthesis and testing.

A: Gelatin plays a crucial role in stabilizing this compound suspensions in photographic emulsions. Studies suggest that aspartic acid residues in gelatin molecules chemisorb to the this compound surface, forming a protective layer and influencing the growth and stability of the this compound microcrystals [].

ANone: Various methods, including spectroscopic techniques, electron microscopy, and particle size analysis, can be employed to assess the stability of this compound formulations. These techniques can provide information about changes in particle size, morphology, and aggregation state over time, allowing researchers to evaluate the effectiveness of different formulation strategies.

A: A wide range of analytical techniques are employed in this compound research. These include X-ray diffraction (XRD) for crystal structure analysis [, ], ultraviolet-visible (UV-Vis) spectroscopy for studying optical properties [, ], and various electrochemical methods for investigating electron transfer processes and conductivity [, ].

A: The ionic conductivity of this compound can be measured using techniques like dielectric loss measurements and the Dember effect [, ]. These methods provide valuable information about the movement of ions within the this compound crystal lattice, which is crucial for understanding its electrical and photographic properties.

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